1-(Chloromethyl)-1H-pyrazole

Übersicht

Beschreibung

1-(Chloromethyl)-1H-pyrazole, or CMHP, is an organic compound with a wide range of applications in scientific research. It can be used as a reagent in chemical synthesis, as well as a tool in biochemical and physiological studies. CMHP has been used in a variety of experiments, including those involving enzymatic kinetics, signal transduction, and receptor-ligand interactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

- Chloromethylation of Pyrazole Ring: Research has shown the chloromethylation of pyrazole rings, with varying results depending on the type of substituents present. For instance, 1,3,5-triphenyl-1H-pyrazole yielded a chloromethyl derivative as its only reaction product, indicating the stabilizing effect of certain substituents (Rstakyan et al., 2015).

Application in Material Science

- Corrosion Inhibition: Pyrazole derivatives, including 1-(Chloromethyl)-1H-pyrazole, have shown significant anticorrosion activity in steel. These compounds demonstrate over 90% efficacy in inhibiting corrosion, with effectiveness increasing alongside concentration (Ouali et al., 2013).

In Chemistry and Molecular Science

- Synthesis and Characterization: The synthesis and characterization of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, show the complexity and diversity in pyrazole chemistry. These studies include NMR, IR spectroscopies, and theoretical calculations, revealing insights into molecular structure and stability (Shen et al., 2012).

Medical and Pharmaceutical Research

- Synthesis of Hybrid Molecules: Pyrazole and benzimidazole derivatives, including compounds derived from 1-(Chloromethyl)-1H-pyrazole, have been synthesized and explored for their potential in medicinal applications. These compounds have been studied for their α-glucosidase inhibition activity, indicative of potential anti-diabetic properties (Ibraheem et al., 2020).

Catalysis and Industrial Applications

- Role in Ethylene Oligomerization Reactions: Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, derived from 1-(Chloromethyl)-1H-pyrazole, act as catalysts in ethylene oligomerization. The product distribution in these reactions is influenced by various factors, including solvent and co-catalyst choice (Nyamato et al., 2014).

Wirkmechanismus

Target of Action

This compound belongs to the class of organochlorines, which are known to interact with a variety of biological targets

Mode of Action

In general, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, with a focus on the time course of drug absorption, distribution, metabolism, and excretion

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability

Eigenschaften

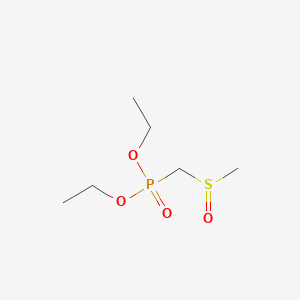

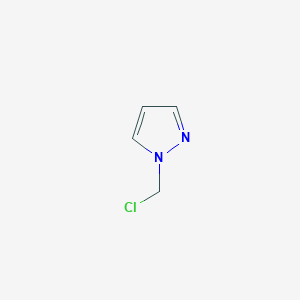

IUPAC Name |

1-(chloromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSKKAUPEAYDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482283 | |

| Record name | 1-chloromethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-1H-pyrazole | |

CAS RN |

84968-04-7 | |

| Record name | 1-chloromethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)